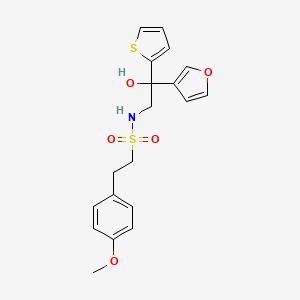

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold combining furan, thiophene, and methoxyphenyl substituents. The compound’s hydroxy group, furan, and thiophene moieties may enhance solubility and π-π interactions, while the 4-methoxyphenyl group could influence metabolic stability and binding affinity.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S2/c1-24-17-6-4-15(5-7-17)9-12-27(22,23)20-14-19(21,16-8-10-25-13-16)18-3-2-11-26-18/h2-8,10-11,13,20-21H,9,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUPKCSNFIFLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on available literature, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound contains several notable structural elements:

- Furan Ring : A five-membered aromatic ring with oxygen.

- Thiophene Ring : A five-membered ring containing sulfur.

- Hydroxy Group : Contributes to the compound's reactivity and solubility.

- Ethyl Chain : Connects the furan and thiophene moieties to the sulfonamide group.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₁O₄S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034335-20-9 |

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar functionalities often interact with biological targets such as:

- Enzymes : Binding to active sites, thereby inhibiting their function.

- Receptors : Modulating signaling pathways that affect cellular responses.

Case Studies and Research Findings

- Anticancer Potential : Some studies have suggested that furan and thiophene derivatives can induce apoptosis in cancer cells. For example, a related study indicated that a thiophene-containing compound exhibited cytotoxic effects on tumor cells at low concentrations (IC50 values in the micromolar range).

- Inflammatory Response Modulation : Compounds featuring sulfonamide groups have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating oxidative stress pathways, suggesting potential applications in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan and Thiophene Moieties : Utilizing common reagents such as oxidizing agents.

- Coupling Reactions : Connecting the furan and thiophene rings to the ethyl chain.

- Sulfonamide Formation : Introducing the sulfonamide group through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their physicochemical properties, and substituent effects based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations

This contrasts with the target compound’s electron-rich furan and thiophene rings, which may favor interactions with aromatic residues . Amino Group (6t): Reduction of the nitro group in 6s to an amino group (6t) introduces an electron-donating substituent, improving solubility via hydrogen bonding. The target compound’s hydroxy group may offer similar advantages .

The target compound’s thiophene and furan rings may balance lipophilicity with moderate polarity . Hydroxy Group (6p): The phenolic hydroxy group in 6p introduces a hydrogen-bond donor, improving solubility in polar solvents (e.g., water or ethanol). The target compound’s hydroxy group likely confers similar properties .

Structural Hybridization :

- Aegeline (Cinnamamide vs. Sulfonamide) : Aegeline’s cinnamamide core replaces the sulfonamide, altering hydrogen-bonding capacity and target specificity. Sulfonamides generally exhibit stronger enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may share this activity .

Synthetic Accessibility :

- Analogs like 6s and 6t are synthesized via condensation of sulfamoyl acetic acids with aldehydes, followed by dehydration or reduction. The target compound’s synthesis may follow a similar route, with furan-3-carbaldehyde and thiophene-2-carbaldehyde as key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.